Chiral Differentiation: (R)- vs. (S)-2-Methylbutanamide in Anticonvulsant Efficacy
The activity of 2-methylbutanamide derivatives, particularly as anticonvulsants, is highly stereospecific. The (R)-enantiomer often demonstrates superior efficacy compared to its (S)-counterpart in the maximal electroshock seizure (MES) test in rodents . This differential activity is attributed to the precise chiral recognition at biological targets, highlighting that the two enantiomers are not interchangeable in pharmacological studies.
| Evidence Dimension | Anticonvulsant Efficacy (MES test) |
|---|---|
| Target Compound Data | (R)-enantiomer demonstrates potent anticonvulsant activity (qualitative) |
| Comparator Or Baseline | (S)-2-methylbutanamide |
| Quantified Difference | The (R)-enantiomer often shows superior efficacy. |
| Conditions | In vivo rodent MES model; assayed on derivatives. |
Why This Matters
Procurement of the correct enantiomer (CAS 389122-94-5) is non-negotiable for reproducing stereospecific biological effects in neuroscience research.
